Specific Scientific Field: Chemistry, specifically Physical Organic Chemistry
Summary of the Application: Neopentyl chloroformate is used in solvolysis studies. .
Methods of Application or Experimental Procedures: The specific rates of solvolysis of neopentyl chloroformate have been determined in 21 pure and binary solvents at 45.0 °C The rates of solvolysis in most solvents are essentially identical to those for ethyl and n-propyl chloroformates
Results or Outcomes: In aqueous-1,1,1,3,3,3-hexafluoro-2-propanol mixtures (hfip) rich in fluoroalcohol, neopentyl chloroformate solvolyses appreciably faster than the other two substrates It is proposed that the faster reaction for neopentyl chloroformate in HFIP rich solvents is due to the influence of a 1,2-methyl shift, leading to a tertiary alkyl cation, outweighing the only weak nucleophilic solvation of the cation possible in these low nucleophilicity solvents
Specific Scientific Field: Biochemistry, specifically Peptide Synthesis
Summary of the Application: Neopentyl chloroformate is used as a protecting agent during peptide synthesis
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary depending on the specific peptide being synthesized. .
Results or Outcomes: The use of neopentyl chloroformate as a protecting agent can help to increase the efficiency and yield of peptide synthesis by preventing unwanted side reactions
Specific Scientific Field: Organic Chemistry
Summary of the Application: Neopentyl chloroformate is used in the preparation of fatty acids
Methods of Application or Experimental Procedures: Neopentyl chloroformate was used in the preparation of a mixture of 11,12-dimethyltetradecanoic acid and 11-ethyl-12-methyltridecanoic acid
Results or Outcomes: The use of neopentyl chloroformate in the preparation of these fatty acids can help to increase the efficiency and yield of the synthesis
Neopentyl chloroformate, chemically known as 2,2-dimethylpropyl chloroformate, is an ester formed from chloroformic acid and neopentyl alcohol. It has the molecular formula C₅H₉ClO₂ and a molecular weight of 152.57 g/mol. This compound is characterized by its ability to act as a protecting group for alcohols in organic synthesis, facilitating various chemical transformations without affecting other functional groups present in the molecule .
Neopentyl chloroformate can be synthesized through several methods:
Neopentyl chloroformate finds applications primarily in organic synthesis:
Studies on the interactions of neopentyl chloroformate primarily focus on its solvolysis rates across different solvents. These studies reveal how solvent polarity and structure influence reaction kinetics and mechanisms. Such investigations are essential for understanding how to optimize reaction conditions for desired outcomes in synthetic chemistry .
Neopentyl chloroformate shares similarities with other chloroformates but exhibits unique characteristics due to its specific structure. Here are some similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Phenyl chloroformate | C₇H₅ClO₂ | Used as a protecting group; more reactive than neopentyl |
| Benzyl chloroformate | C₇H₇ClO₂ | Commonly used in organic synthesis; more sterically hindered |
| Isopropyl chloroformate | C₅H₁₁ClO₂ | Less stable than neopentyl due to steric factors |
Neopentyl chloroformate is unique due to its stability compared to other alkyl chloroformates, which makes it particularly useful as a protecting group in complex organic syntheses. Its ability to undergo favorable carbocation rearrangements also distinguishes it from similar compounds, providing advantages in specific reaction pathways .
The classical synthesis of neopentyl chloroformate involves the reaction of neopentyl alcohol with phosgene gas . The general reaction proceeds according to the equation:
(CH₃)₃CCH₂OH + COCl₂ → (CH₃)₃CCH₂OCOCl + HCl
This reaction typically occurs under controlled conditions at temperatures between 0-25°C in an inert atmosphere . The process requires careful handling due to the highly toxic nature of phosgene gas [8] [9]. Industrial production utilizes specialized equipment designed for safe phosgene handling, with the product subsequently purified and stored under appropriate conditions to maintain stability and reactivity .
The phosgene method offers several advantages, including high yields typically ranging from 85-95% and well-established reaction protocols . However, the significant safety concerns associated with phosgene gas handling have driven the development of alternative synthetic approaches. The reaction mechanism involves nucleophilic attack of the alcohol oxygen on the phosgene carbon, followed by elimination of hydrogen chloride in the presence of a base catalyst [9].
Temperature control is critical in phosgene-mediated synthesis, as excessive temperatures can lead to side reactions and decomposition products [9]. The reaction is typically conducted in the presence of an inert atmosphere to prevent moisture interference, which would lead to phosgene hydrolysis [10]. Continuous phosgene addition with simultaneous product removal helps maintain optimal reaction conditions and product purity [10].
Several alternative synthetic approaches have been developed to address the safety concerns associated with phosgene use. Triphosgene (bis(trichloromethyl) carbonate) serves as a safer solid substitute for phosgene in chloroformate synthesis [11] [12]. The reaction with triphosgene typically requires temperatures between 0-80°C with an amine base in organic solvents [11] [13]. This method achieves yields of 80-90% while significantly improving safety profiles compared to direct phosgene use [11] [12].
A novel palladium-catalyzed gas-phase synthesis utilizes chlorine gas, carbon monoxide, and alkyl nitrites [14] [15]. This method employs PdCl₂ supported on γ-Al₂O₃ or SiO₂ as catalysts at temperatures of 200-300°C [14] [15]. The reaction proceeds without phosgene formation and achieves yields of 70-85% with high selectivity [14] [15]. The process advantages include continuous operation and elimination of phosgene-related hazards [14] [15].
Photochemical synthesis represents another innovative approach, utilizing chloroform oxidation under UV irradiation in the presence of oxygen [16] [17]. This method generates phosgene in situ at controlled concentrations, minimizing safety risks while maintaining synthetic utility [16] [17]. The process operates at moderate temperatures (30°C) and can be conducted in continuous flow systems [16] [17].
Modern developments include the use of ionic liquid catalysts for carbon monoxide and chlorine reactions at room temperature [18]. This approach offers mild reaction conditions and aligns with green chemistry principles [18]. The method utilizes triethylmethylammonium trichloride as an active catalyst species, enabling phosgene formation through chlorine insertion into activated Cl-Cl bonds [18].
Flow reactor technologies have been implemented for large-scale production using triphosgene with improved safety and efficiency [13]. These systems enable precise control of reaction parameters and continuous product removal, resulting in higher yields and better process economics [13]. The use of tributylamine as a base in flow systems has shown particular promise for neopentyl chloroformate synthesis [13].
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for neopentyl chloroformate. The ¹H NMR spectrum in deuterated chloroform exhibits characteristic signals that reflect the compound's unique structural features [19] [20]. The neopentyl group produces a distinctive singlet at δ 1.02 ppm integrating for nine protons, corresponding to the three equivalent methyl groups attached to the quaternary carbon [19] [20]. The methylene protons adjacent to the oxygen appear as a singlet at δ 4.12 ppm, integrating for two protons [19] [20].
The ¹³C NMR spectrum reveals four distinct carbon environments reflecting the molecular symmetry [19] [20]. The methyl carbons of the neopentyl group appear at δ 26.4 ppm, while the quaternary carbon resonates at δ 31.6 ppm [19] [20]. The methylene carbon linked to oxygen is observed at δ 73.8 ppm, demonstrating the typical downfield shift associated with carbon-oxygen bonds [19] [20]. The carbonyl carbon produces a characteristic signal at δ 150.2 ppm, consistent with chloroformate ester functionality [19] [20].
The NMR data confirms the expected molecular structure and provides valuable information for purity assessment. The absence of additional signals indicates high compound purity, while integration ratios confirm the correct stoichiometry [19] [20]. Chemical shift values align well with predicted values based on established substituent effects and functional group contributions [19] [20].
Two-dimensional NMR techniques can provide additional structural information, particularly for correlation studies and confirmation of connectivity patterns [21]. COSY experiments would show correlations between the methylene protons and adjacent carbons, while HSQC spectra provide direct carbon-hydrogen connectivity information [21]. These advanced techniques prove particularly valuable for impurity identification and structural confirmation in complex synthetic mixtures [21].
Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for neopentyl chloroformate identification [22] [23]. The most prominent feature is the carbonyl stretching vibration, appearing in the region 1780-1760 cm⁻¹ [22] [23] [24]. This frequency range is characteristic of chloroformate esters and reflects the electron-withdrawing effect of the chlorine substituent on the carbonyl group [22] [23] [24].
The alkyl C-H stretching vibrations appear in the region 2960-2870 cm⁻¹, corresponding to the methyl and methylene groups of the neopentyl moiety [23] [24]. These absorptions provide information about the hydrocarbon framework and can be used to distinguish between different alkyl chloroformates [23] [24]. The C-O stretching vibrations are observed in the region 1250-1150 cm⁻¹, characteristic of ester linkages [23] [24].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [26]. The molecular ion peak appears at m/z 150/152, displaying the characteristic chlorine isotope pattern with a 3:1 ratio [26]. The base peak typically occurs at m/z 57, corresponding to the neopentyl cation (C₄H₉⁺) formed by loss of the chloroformate group [26]. Additional fragment ions provide structural information about the compound's decomposition pathways under electron impact conditions [26].
High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation [26]. The exact mass of the molecular ion facilitates distinction from other compounds with similar nominal masses [26]. Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways and can identify specific structural features through characteristic neutral losses [26].
Thermal stability analysis reveals important information about the compound's behavior under elevated temperatures. Neopentyl chloroformate demonstrates moderate thermal stability under standard ambient conditions, remaining chemically stable at room temperature when properly stored [27]. The compound maintains stability in the temperature range typical for laboratory operations, though prolonged exposure to elevated temperatures can initiate decomposition processes [27].
Thermogravimetric analysis indicates that decomposition begins around 100-120°C, with the rate increasing significantly above 150°C [27] [28]. The thermal decomposition follows complex pathways involving multiple competing reactions [28] [29]. Primary decomposition routes include elimination of hydrogen chloride, formation of carbon dioxide, and rearrangement reactions characteristic of neopentyl systems [28] [29].
The thermal decomposition of neopentyl chloroformate can proceed through both molecular and radical-chain mechanisms [28] [29]. Under moderate heating conditions, molecular elimination reactions predominate, leading to the formation of alkenes, carbon dioxide, and hydrogen chloride [28] [29]. At higher temperatures, radical-chain processes become significant, involving chlorine atom propagation and complex termination reactions [29].
Kinetic studies of thermal decomposition reveal activation energies in the range of 55-60 kcal/mol for the primary decomposition pathways [28] [29]. The decomposition rate shows strong temperature dependence, following Arrhenius behavior with rate constants expressible in the form k = A exp(-Ea/RT) [28] [29]. These parameters provide valuable information for process design and safety assessments [28] [29].
The unique structure of the neopentyl group influences decomposition mechanisms through steric effects and the potential for 1,2-methyl migrations [28] [29]. Wagner-Meerwein rearrangements can occur during thermal decomposition, leading to the formation of rearranged products and affecting the overall decomposition kinetics [28] [29]. These factors must be considered when designing thermal processes involving neopentyl chloroformate [28] [29].
Solubility characteristics of neopentyl chloroformate vary significantly depending on the solvent system employed. The compound exhibits high solubility in halogenated organic solvents such as dichloromethane and chloroform [3] [30] [31]. These solvents provide excellent compatibility and are commonly used in synthetic applications involving neopentyl chloroformate [3] [30] [31]. The high solubility in these media facilitates efficient reaction conditions and product isolation [3] [30] [31].
Aromatic solvents like toluene provide good solubility for neopentyl chloroformate, making them suitable for non-polar reaction conditions [31]. Ether solvents, including diethyl ether and tetrahydrofuran, also dissolve the compound readily and are often employed in low-temperature synthetic procedures [31]. These solvents offer the advantage of easy removal by evaporation while maintaining chemical inertness toward the chloroformate functionality [31].
Protic solvents such as alcohols react with neopentyl chloroformate rather than simply dissolving it [30] [31]. Ethanol and methanol undergo nucleophilic substitution reactions to form the corresponding carbonate esters [30] [31]. These reactions are utilized synthetically for carbonate preparation but must be avoided when simple dissolution is desired [30] [31]. The reaction rates with alcohols depend on solvent nucleophilicity and temperature [30] [31].
Water causes rapid hydrolysis of neopentyl chloroformate, producing neopentyl alcohol, carbon dioxide, and hydrogen chloride [30] [31]. This hydrolysis reaction is essentially instantaneous and irreversible under aqueous conditions [30] [31]. The hydrolysis sensitivity necessitates anhydrous conditions for storage and handling [30] [31]. Trace water contamination can lead to partial hydrolysis and product degradation [30] [31].
Reactivity studies in various solvent systems reveal important mechanistic information [30] [31]. Solvolysis rates vary dramatically with solvent nucleophilicity and ionizing power [30] [31]. In highly ionizing solvents like hexafluoroisopropanol mixtures, neopentyl chloroformate exhibits enhanced reactivity due to the potential for 1,2-methyl shift leading to tertiary carbocation formation [30] [31]. These mechanistic insights guide solvent selection for specific synthetic applications [30] [31].
The solvolysis behavior of neopentyl chloroformate has been extensively studied using Linear Free Energy Relationships to elucidate the underlying reaction mechanisms. These relationships provide a quantitative framework for understanding how structural and environmental changes affect reaction rates [1] [2] [3].
The fundamental principle of LFER lies in the relationship between the logarithm of rate constants and thermodynamic properties. For neopentyl chloroformate, this analysis reveals distinct mechanistic pathways depending on solvent composition. The relationship can be expressed as ln k = ln K + c, where the proportionality constant reflects the degree to which bond formation or breaking influences the rate-determining step [3] [4].
Linear free energy relationship analysis of neopentyl chloroformate solvolysis demonstrates excellent correlation with phenyl chloroformate across most solvents studied. When plotting log(k/ko) values for neopentyl chloroformate against corresponding values for phenyl chloroformate, a correlation coefficient of 0.977 is obtained with a slope of 0.91 ± 0.06 and intercept of -0.06 ± 0.05 [1] [2]. This strong correlation suggests that both substrates follow the addition-elimination mechanism in most solvent systems.
However, significant deviations from linearity occur in fluoroalcohol-rich solvents, particularly in aqueous-1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) mixtures. The rate enhancement in 97% HFIP is approximately four orders of magnitude greater than predicted by the addition-elimination pathway alone [1]. This dramatic deviation indicates the superimposition of an ionization mechanism that becomes increasingly dominant as fluoroalcohol content increases.
A particularly revealing LFER analysis involves plotting neopentyl chloroformate rates against n-propyl chloroformate rates. While most solvents show good correlation (R = 0.975 when excluding outliers), the data points for 97% and 90% HFIP deviate significantly upward from the correlation line [1] [2]. This deviation pattern suggests that neopentyl chloroformate experiences enhanced reactivity in these highly ionizing, weakly nucleophilic solvents due to internal stabilization mechanisms not available to n-propyl chloroformate.
The Extended Grunwald-Winstein equation provides a more sophisticated analysis framework by incorporating both nucleophilicity and ionizing power parameters. The equation takes the form: log(k/ko) = lNT + mYCl + c, where l represents sensitivity to solvent nucleophilicity and m represents sensitivity to ionizing power [1] [2] [5].
For neopentyl chloroformate, the analysis reveals dual mechanistic pathways depending on solvent composition. In solvents supporting the addition-elimination mechanism (13 solvents), the correlation yields l = 1.76 ± 0.14 and m = 0.48 ± 0.06, giving an l/m ratio of 3.67 [1] [2]. This ratio is characteristic of addition-elimination processes where nucleophilic attack at the carbonyl carbon is rate-determining.
The ionization pathway, observed in eight highly ionizing solvents, shows dramatically different parameters: l = 0.36 ± 0.10 and m = 0.81 ± 0.14, yielding an l/m ratio of 0.44 [1] [2]. This low l/m ratio indicates minimal dependence on solvent nucleophilicity and high sensitivity to ionizing power, consistent with unimolecular ionization processes.
Comparative analysis with other chloroformate esters reveals important trends. Ethyl chloroformate shows l/m ratios of 2.84 (addition-elimination) and 0.84 (ionization), while n-propyl chloroformate exhibits ratios of 2.79 and 0.63 respectively [1] [2]. The similar addition-elimination ratios confirm mechanistic consistency across primary alkyl chloroformates. However, the lower ionization ratio for neopentyl chloroformate (0.44) suggests enhanced stabilization mechanisms not available to the other substrates.
Gas-phase studies of protonated neopentyl chloroformate reveal unique fragmentation behavior that provides insight into intrinsic molecular properties. Protonated neopentyl chloroformate (m/z 151) is generated through chemical ionization using methanol as the reagent gas [6] [7] [8].
The protonation occurs preferentially at the carbonyl oxygen, forming the global minimum structure. However, the subsequent fragmentation involves a crucial 1,3-hydrogen shift from the carbonyl oxygen to the ester oxygen, requiring an energy barrier of 1.88 eV [6] [7]. This isomerization step is common across all chloroformate systems studied and represents a critical pre-dissociation rearrangement.
The ion-molecule interactions following protonation lead to the formation of specific product channels. For neopentyl chloroformate, the dominant pathway involves C-O bond cleavage (0.95 eV) to form an ion-molecule complex at -0.62 eV relative to the initial products [6] [7]. This complex undergoes a unique rearrangement where a methyl group migrates to the vacant CH2 position, forming a tertiary carbocation structure.
Computational analysis using density functional theory at the B3LYP/6-311+G(d,p) level reveals that this methyl migration provides significant stabilization to the transition state. The resulting tertiary character of the carbocation reduces the overall energy requirement for the fragmentation process [6] [7]. CBS-QB3 single-point calculations confirm the energetic favorability of this pathway.
The unimolecular dissociation of protonated neopentyl chloroformate follows a single dominant channel, producing C5H11+ (m/z 71) and neutral chloroformic acid [6] [7] [8]. This selectivity contrasts with other chloroformate systems that show multiple competing pathways.
Rice-Ramsperger-Kassel-Marcus (RRKM) calculations demonstrate that the observed fragmentation pathway has kinetic favorability within the metastable time window (103 to 106 s-1) [6] [7]. The calculated rate constants confirm that chloroformic acid loss is the predominant process under the experimental conditions employed.
The absence of alternative fragmentation channels, such as alcohol loss (observed in methyl chloroformate) or multiple product formation (seen in phenyl chloroformate), indicates that the neopentyl system has a uniquely favorable pathway. The methyl migration mechanism provides sufficient stabilization to make other dissociation routes energetically inaccessible [6] [7].
Mass-analyzed ion kinetic energy (MIKE) spectra show characteristic peak shapes that provide information about energy release during fragmentation. The relatively sharp peaks observed for neopentyl chloroformate products suggest minimal reverse activation barriers and efficient energy partitioning into internal modes rather than translation [6] [7].
The Wagner-Meerwein rearrangement represents a crucial mechanistic feature distinguishing neopentyl chloroformate from other primary alkyl chloroformates. This 1,2-methyl shift mechanism becomes particularly important in highly ionizing, weakly nucleophilic solvents where traditional nucleophilic solvation is insufficient [1] [2] [9] [10].
In conventional ionization pathways, primary alkyl chloroformates form unstable primary carbocations that require significant nucleophilic solvation for stabilization. However, neopentyl chloroformate can undergo simultaneous 1,2-methyl migration during the ionization process, converting the incipient primary carbocation to a much more stable tertiary cation (tert-pentyl cation) [1] [2].
The enhanced stability of the tertiary cation provides internal stabilization that becomes dominant when external nucleophilic solvation is minimal. This explains the accelerated solvolysis rates observed in 97% and 90% HFIP, where traditional solvation mechanisms are severely limited [1] [2]. The rate enhancement in 97% HFIP is approximately 3.5 times greater than in 70% HFIP, while n-propyl chloroformate shows no such acceleration.
Computational studies support this mechanism by demonstrating that the 1° to 3° carbocation conversion is significantly more favorable than the 1° to 2° conversion possible with n-propyl chloroformate through hydride migration [1] [2] [9]. The energy difference between these rearrangement pathways accounts for the selective acceleration observed only in neopentyl systems.
The Wagner-Meerwein mechanism also explains the deviation from normal LFER behavior. While most chloroformate esters show consistent mechanistic patterns across solvent ranges, neopentyl chloroformate exhibits unique behavior specifically in fluoroalcohol-rich environments where the rearrangement pathway becomes kinetically competitive [1] [2].
Detailed kinetic comparisons reveal both similarities and crucial differences between neopentyl, ethyl, and n-propyl chloroformates. At 45.0°C, specific rate ratios (kneopentyl/kn-propyl) are remarkably close to unity across most solvents: 1.44 in 100% ethanol, 1.14 in 100% methanol, 0.93 in 80% ethanol, 0.89 in 70% TFE, and 0.87 in 70% HFIP [1] [2].
These near-unity ratios suggest identical mechanisms operate for both substrates in most solvent systems. The similarity extends to addition-elimination pathways where the l/m ratios are 3.67 (neopentyl), 2.79 (n-propyl), and 2.84 (ethyl) [1] [2]. This consistency confirms that steric effects from the neopentyl group do not significantly alter the nucleophilic attack mechanism at the carbonyl carbon.
However, significant differences emerge in highly ionizing solvents. The ionization pathway l/m ratios show progression: 0.44 (neopentyl), 0.63 (n-propyl), and 0.84 (ethyl) [1] [2]. The systematically lower values for neopentyl suggest enhanced ionization facilitated by the Wagner-Meerwein rearrangement mechanism.
Temperature-dependent studies confirm these trends. Activation parameters for neopentyl chloroformate solvolysis show similar values to other primary alkyl chloroformates in most solvents, but deviations occur in fluoroalcohol systems where the rearrangement pathway operates [1] [2] [11].
The comparative analysis extends to leaving group effects. Chloroformate/fluoroformate rate ratios (kF/kCl) for neopentyl systems parallel those observed for ethyl and n-propyl esters, confirming that halogen departure is not rate-determining in the addition-elimination pathway [12] [11]. This consistency supports the proposed dual mechanism model where pathway selection depends primarily on solvent properties rather than substrate structure.
Kinetic solvent isotope effects (kMeOH/kMeOD) provide additional mechanistic insight. Values for neopentyl chloroformate align with those observed for other primary alkyl chloroformates in addition-elimination conditions, supporting general base catalysis mechanisms [12] [11]. However, isotope effects in ionization conditions show substrate-dependent variations that correlate with carbocation stability and rearrangement potential.
Flammable;Corrosive;Acute Toxic